molecular formula C25H18ClNO5 B11051587 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11051587
M. Wt: 447.9 g/mol
InChI Key: ROYPCJGGUNVCCY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a chlorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization using a suitable catalyst to form the furochromene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, and hydroxylated furochromenes .

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinase enzymes can inhibit cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-chromene-2-carboxamide
  • 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-pyrano[3,2-c]chromene-2-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide exhibits unique structural features that enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C25H18ClNO5

Molecular Weight

447.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C25H18ClNO5/c1-30-17-12-10-16(11-13-17)27-24(28)23-20(14-6-8-15(26)9-7-14)21-22(32-23)18-4-2-3-5-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28)

InChI Key

ROYPCJGGUNVCCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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